molecular formula C7H13OP B14649625 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- CAS No. 51090-83-6

1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl-

Cat. No.: B14649625
CAS No.: 51090-83-6
M. Wt: 144.15 g/mol
InChI Key: FLCKLBWHXPHVLB-UHFFFAOYSA-N
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Description

1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- is a chemical compound belonging to the phosphole family. Phospholes are heterocyclic compounds containing a phosphorus atom within a five-membered ring. This particular compound is characterized by the presence of an ethoxy group at the first position, a methyl group at the third position, and a partially saturated ring structure.

Preparation Methods

The synthesis of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate phosphine precursors with ethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the success of the synthesis.

Chemical Reactions Analysis

1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield phosphole oxides, while reduction can lead to fully saturated phospholanes.

Scientific Research Applications

This compound finds applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a ligand in coordination chemistry studies. In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. Industrial applications include its use as a catalyst in polymerization reactions and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The presence of the ethoxy and methyl groups may also modulate its reactivity and binding affinity.

Comparison with Similar Compounds

1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- can be compared with other similar compounds, such as 3-methyl-1-phenyl-2-phospholene-1-oxide and 2,5-dihydro-1-methyl-1H-phosphole 1-oxide. These compounds share structural similarities but differ in their substituents and degree of saturation. The unique combination of ethoxy and methyl groups in 1H-Phosphole, 1-ethoxy-2,5-dihydro-3-methyl- imparts distinct chemical and physical properties, making it a valuable compound for specific applications.

Properties

CAS No.

51090-83-6

Molecular Formula

C7H13OP

Molecular Weight

144.15 g/mol

IUPAC Name

1-ethoxy-3-methyl-2,5-dihydrophosphole

InChI

InChI=1S/C7H13OP/c1-3-8-9-5-4-7(2)6-9/h4H,3,5-6H2,1-2H3

InChI Key

FLCKLBWHXPHVLB-UHFFFAOYSA-N

Canonical SMILES

CCOP1CC=C(C1)C

Origin of Product

United States

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